5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile
Description
Historical Context and Development of Pyrazole Chemistry
The foundation of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who established the nomenclature and fundamental understanding of this heterocyclic system. Knorr's initial discovery occurred during attempts to synthesize quinoline derivatives with antipyretic activity, but instead resulted in the serendipitous formation of a pyrazole derivative he named antipyrine. This compound became the first synthetic drug and achieved widespread commercial success as an analgesic and antipyretic agent, remaining the most widely used pharmaceutical until aspirin replaced it in the early twentieth century.
The term "pyrazole" was specifically coined by Knorr to denote compounds derived from pyrrole through the replacement of a carbon atom with nitrogen. The classical synthetic method developed by Hans von Pechmann in 1898 involved the reaction of acetylene with diazomethane, establishing early precedent for pyrazole formation from simple starting materials. Throughout the late nineteenth and early twentieth centuries, the understanding of pyrazole structure and reactivity expanded considerably under Knorr's continued investigations at various German universities, including Erlangen, Würzburg, and Jena.
The historical significance of pyrazole chemistry extends beyond individual compounds to encompass fundamental concepts in heterocyclic chemistry. Knorr's work on ethyl acetoacetate reactions with numerous compounds at Würzburg became a cornerstone methodology, while his later focus on tautomerism contributed to the general understanding of keto-enol equilibria in heterocyclic systems. The structural confirmation of pyrazoles as five-membered aromatic rings containing two adjacent nitrogen atoms established the framework for subsequent synthetic and mechanistic studies.
Significance of Fluorinated Pyrazole Derivatives in Chemical Research
Fluorinated pyrazole derivatives have emerged as compounds of exceptional importance in contemporary chemical research, driven by the unique properties that fluorine incorporation imparts to organic molecules. The introduction of fluorine atoms into pyrazole frameworks significantly affects steric, lipophilic, and electronic parameters, leading to enhanced environmental stability and improved inhibitory effects in biological systems. Current estimates suggest that fluorinated compounds account for thirty to fifty percent of all active components under development in pharmaceutical and agricultural chemistry.
The strategic importance of fluorinated pyrazoles manifests in their widespread application across multiple therapeutic areas. These compounds demonstrate remarkable versatility in targeting diverse biological pathways, including cyclooxygenase-2 inhibition for anti-inflammatory applications, various kinase inhibitions for cancer treatment, and enzyme inhibition for metabolic disorders. The fluorine atom's high electronegativity and small size enable unique interactions with biological targets while enhancing metabolic stability and bioavailability.
Recent research has highlighted the particular value of fluorinated pyrazole scaffolds in positron emission tomography imaging applications. The development of fluorine-18 labeled radiotracers based on pyrazole frameworks has opened new avenues for non-invasive biological imaging and drug development. These applications leverage the favorable pharmacokinetic properties of fluorinated pyrazoles, including improved brain penetration and reduced metabolic clearance.
Agricultural chemistry has also benefited significantly from fluorinated pyrazole development. Commercial fungicides such as bixafen, isopyrazam, sedaxane, fluxapyroxad, and benzovindiflupyr all incorporate difluoromethyl-substituted pyrazole moieties. These compounds function as succinate dehydrogenase inhibitors, demonstrating excellent biological activity against both ascomycete and basidiomycete fungi. The superior performance of polyhalogenated phenylpyrazole derivatives in pesticide applications has established fluorinated pyrazoles as essential components of modern crop protection strategies.
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a convergence of multiple functional modifications on the fundamental pyrazole scaffold. The compound's molecular formula of C₁₁H₉FN₄O and molecular weight of 232.21 reflect the integration of aromatic substitution, fluorination, methoxylation, amino functionality, and nitrile incorporation into a single heterocyclic framework.
The structural complexity of this compound exemplifies modern approaches to heterocyclic design, where multiple functional groups are strategically positioned to optimize molecular properties. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, cyano) substituents creates a balanced electronic environment that can be fine-tuned for specific applications. This balanced substitution pattern is characteristic of contemporary pharmaceutical and agrochemical design strategies.
Within the classification of pyrazole derivatives, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles represent an important subclass that has gained significant attention for synthetic accessibility and biological activity. The specific substitution pattern in this compound positions it as a valuable intermediate for further synthetic elaboration and as a potential bioactive compound in its own right.
The compound's structure reflects key trends in heterocyclic medicinal chemistry, particularly the incorporation of fluorine atoms at strategic positions to enhance biological activity and metabolic stability. The 3-fluoro-2-methoxy substitution pattern on the phenyl ring represents a sophisticated approach to modulating molecular properties through complementary electronic effects. This substitution strategy is commonly employed in pharmaceutical development to optimize binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Structural and Physical Properties of this compound
Overview of Current Research Status and Knowledge Gaps
The current research landscape surrounding this compound reflects both significant synthetic advances and substantial opportunities for further investigation. Recent developments in synthetic methodology have provided multiple efficient pathways for preparing structurally related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives, establishing robust foundations for accessing this compound class.
Contemporary synthetic approaches demonstrate remarkable progress in addressing traditional challenges associated with pyrazole synthesis, particularly regioselectivity and reaction efficiency. The development of mechanochemical methods using functionalized magnetic nanoparticles as catalysts has enabled environmentally friendly synthesis of 5-amino-pyrazole-4-carbonitrile derivatives with excellent yields and easy catalyst recovery. Similarly, palladium-free synthetic routes have been developed that achieve high overall yields while avoiding expensive transition metal catalysts.
Recent research has also highlighted the potential of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives as key intermediates for pharmaceutical synthesis. The successful preparation of ibrutinib, a clinically important kinase inhibitor, using these intermediates demonstrates their practical utility in drug manufacturing. This application validates the strategic importance of developing efficient synthetic methods for accessing such compounds.
Table 2: Recent Synthetic Developments for 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives
Despite these synthetic advances, significant knowledge gaps remain regarding the specific properties and applications of this compound. Limited published data exists concerning its biological activity, structure-activity relationships, and potential therapeutic applications. The absence of comprehensive pharmacological evaluation represents a major opportunity for future research, particularly given the demonstrated biological importance of related fluorinated pyrazole derivatives.
The current availability of this compound appears limited to research suppliers, suggesting that large-scale synthetic methods and commercial applications remain underdeveloped. This situation presents opportunities for process optimization and scale-up research that could enable broader scientific investigation and potential commercial applications.
Future research directions should focus on comprehensive biological evaluation, including antimicrobial, antifungal, and anticancer screening, based on the demonstrated activities of structurally related compounds. Additionally, investigation of this compound as a building block for more complex heterocyclic systems could reveal new synthetic applications and lead to the discovery of novel bioactive compounds.
Properties
IUPAC Name |
5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWMGXBKYHEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
The synthesis of 5-amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile follows a modular approach involving:
- Condensation : Reaction of substituted aryl hydrazines with nitrile-containing precursors.
- Cyclization : Formation of the pyrazole core under reflux conditions.
- Functionalization : Introduction of amino and cyano groups at specific positions.
Key intermediates include (ethoxymethylene)malononitrile or related derivatives, which facilitate regioselective pyrazole formation.
Specific Methodologies
Method A: Hydrazine Condensation with (Ethoxymethylene)malononitrile
- Procedure :
- Reactants : 3-Fluoro-2-methoxyphenylhydrazine (1.2 mmol) and (ethoxymethylene)malononitrile (1.0 mmol).
- Solvent : Trifluoroethanol (TFE) or absolute ethanol (2 mL).
- Conditions : Reflux under nitrogen for 4–24 hours.
- Workup : Purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization.
- Yield : 47–84% (similar derivatives).
- Regioselectivity : Exclusive formation of the 5-amino-4-cyano isomer due to electronic effects of substituents.
Method B: Modified Cyclization with Sodium Acetate
- Procedure :
- Reactants : 3-Fluoro-2-methoxyphenylhydrazine hydrochloride, (1-ethoxypropylidene)malononitrile.
- Base : Sodium acetate (1.0 eq) in ethanol.
- Conditions : Reflux for 18–24 hours.
- Purification : Trituration with hexane, followed by recrystallization from acetone-hexane.
- Yield : 60–75% (estimated based on analogous compounds).
Optimization Parameters
| Factor | Impact on Synthesis | Source |
|---|---|---|
| Solvent Choice | TFE improves yields (63–84%) vs. ethanol (47–68%) due to enhanced solubility of intermediates. | |
| Reaction Time | Prolonged reflux (24 hours) ensures complete cyclization but risks decomposition. | |
| Temperature | Reflux (~78°C for ethanol) optimal for balancing reaction rate and side reactions. | |
| Purification | Silica gel chromatography critical for isolating high-purity product (>95%). |
Analytical Characterization
- 1H NMR : Expected signals:
- δ 6.8–7.5 ppm (aromatic protons from 3-fluoro-2-methoxy-phenyl).
- δ 5.2 ppm (NH2, broad singlet).
- Mass Spectrometry : Molecular ion peak at m/z 232.21 (C11H9FN4O).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile. It has been shown to inhibit specific kinases involved in cancer progression. For example, derivatives of pyrazoles have demonstrated efficacy against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.26 to 3.22 μM .
Antioxidant Properties
Compounds derived from pyrazoles have been noted for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Antimicrobial Activity
This compound has also shown promising results against various microbial strains. Studies indicate that certain pyrazole derivatives exhibit moderate antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory. The synthetic routes often involve the formation of the pyrazole ring followed by functionalization at specific positions to enhance biological activity.
Case Study 1: Anticancer Screening
In a comprehensive study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer properties through in vitro assays. The results indicated that the compound significantly inhibited cell proliferation in several cancer cell lines, suggesting its potential as a lead compound for drug development .
Case Study 2: Antioxidant Evaluation
Another study focused on the antioxidant capabilities of this compound, utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to assess free radical scavenging activity. The results demonstrated that the compound exhibited a dose-dependent response, highlighting its potential use in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile with key analogs, focusing on structural variations, synthetic yields, physical properties, and biological activities:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl, NO₂): Enhance metabolic stability and binding to hydrophobic pockets in enzymes. For example, the 4-fluorophenyl derivative exhibits potent Src kinase inhibition . Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce target affinity compared to halogenated analogs .
Synthetic Yields :
- Derivatives with bulky or electron-deficient aryl groups (e.g., 2,4-dinitrophenyl) show lower yields (~51–71%) due to steric hindrance during cyclization .
Biological Activity :
- Chlorophenyl Derivatives : Exhibit broad-spectrum antimicrobial activity, likely due to halogen-mediated membrane disruption .
- Fluorophenyl Derivatives : Demonstrate kinase inhibition, with IC₅₀ values in the sub-micromolar range, highlighting fluorine's role in enhancing ligand-receptor interactions .
Research Findings and Data Tables
Table 1: NMR Spectral Data Comparison
Critical Analysis of Evidence
- Contradictions : While fluorophenyl derivatives show high kinase inhibition , methoxyphenyl analogs (e.g., 3-methoxy) are primarily intermediates, suggesting substituent position (ortho vs. para) significantly impacts bioactivity .
- Gaps : Physical data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, limiting direct comparisons.
Biological Activity
5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1159678-62-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H11FN4O
- Molecular Weight : 246.24 g/mol
- Structure : The pyrazole ring is substituted with an amino group and a methoxy-fluorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Table 1: Anticancer Activity Data
The compound exhibited significant cytotoxic effects, outperforming standard chemotherapeutic agents such as doxorubicin (DOX), which has IC50 values of 5.23 μM, 4.50 μM, and 4.17 μM for the same cell lines respectively .
The anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby arresting the cell cycle at the G2/M phase. Docking studies have suggested that the compound interacts with the colchicine binding site on tubulin, which is crucial for its antiproliferative effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study indicated that compounds similar to it exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at low micromolar concentrations .
Table 2: Anti-inflammatory Activity Data
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) | Concentration (μM) | Reference |
|---|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 | |
| Compound X | 61–85 | 76–93 | 10 |
Study on Antiproliferative Effects
A recent publication reported that a series of pyrazole derivatives, including our compound of interest, were tested against multiple cancer cell lines. The study found that modifications in the phenyl ring significantly influenced biological activity, with electron-donating groups enhancing potency .
Synthesis and Characterization
The synthesis of this compound involves straightforward synthetic routes typical for pyrazole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile?
Methodological Answer: The compound can be synthesized via a one-step cyclization reaction between (3-fluoro-2-methoxyphenyl)hydrazine and (ethoxymethylene)malononitrile in ethanol under reflux. Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding, achieving yields of 70–95% . Key steps include:
Cyclization : Refluxing reactants in ethanol for 6–8 hours.
Purification : Recrystallization from ethanol or column chromatography.
Characterization : Confirmed via -NMR, -NMR, and mass spectrometry.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies aromatic protons and amino groups ( 6.5–8.0 ppm for aryl, 5.5–6.0 ppm for NH). -NMR confirms nitrile ( 115–120 ppm) and methoxy groups ( 55–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 273.08) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .
Advanced Research Questions
Q. How can regioselectivity issues be addressed during the synthesis of 5-amino-pyrazole derivatives?
Methodological Answer: Regioselectivity in pyrazole formation is influenced by solvent polarity and substituent electronic effects. For example:
- Fluorinated Alcohols : Solvents like hexafluoroisopropanol (HFIP) stabilize transition states via hydrogen bonding, favoring the formation of the 4-cyano isomer .
- Mechanistic Insight : The reaction proceeds through a keto-enol tautomer intermediate, where electron-withdrawing groups (e.g., -CN) direct cyclization to the 4-position .
Q. How can computational methods predict the bioactivity of derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 or insect GABA receptors) .
- QSAR Modeling : Correlate substituent properties (Hammett σ values, logP) with bioactivity data. For example, electron-withdrawing groups at the 3-fluoro-2-methoxy position enhance agrochemical activity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices for nucleophilic attack) .
Q. What strategies exist for analyzing conflicting spectroscopic data?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrazole C4 from aryl carbons) .
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers in methoxy groups) .
- Cross-Validation : Compare experimental -NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
